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Calcium sorbate - 7492-55-9

Calcium sorbate

Catalog Number: EVT-319015
CAS Number: 7492-55-9
Molecular Formula: C6H8CaO2
Molecular Weight: 152.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Sorbic acid (E200) is an organic compound naturally occurring in some berries but primarily used as a food preservative in its salt forms []. It exhibits antifungal and antimicrobial properties, effectively inhibiting mold and yeast growth in various food products [].

Potassium Sorbate

Compound Description: Potassium sorbate (E202) is another widely used food preservative known for its effectiveness against a wide range of microorganisms, including molds, yeasts, and some bacteria [, ]. It is highly soluble in water, making it suitable for preserving liquid food products [].

Sodium Sorbate

Compound Description: Sodium sorbate (E201) is a salt of sorbic acid commonly used as a food preservative due to its antimicrobial properties [, ]. Similar to potassium sorbate, it is highly soluble in water, making it suitable for use in liquid formulations [].

Calcium Propionate

Compound Description: Calcium propionate is a food additive commonly used as a preservative to inhibit mold growth in various bakery products [, ].

Relevance: While structurally similar to calcium sorbate with a shared calcium ion, calcium propionate derives its antimicrobial properties from propionic acid, differing from sorbic acid in calcium sorbate [, ]. Both compounds are used for food preservation, demonstrating the significance of calcium salts in this field.

Benzoic Acid and its Salts

Compound Description: Benzoic acid and its salts, such as sodium benzoate (E211), potassium benzoate (E212), and calcium benzoate (E213), are widely used as antimicrobial preservatives in various food and pharmaceutical products [, , ]. These compounds effectively inhibit the growth of bacteria, yeasts, and molds [].

Relevance: Although structurally distinct from calcium sorbate, benzoic acid and its salts share a common application as food preservatives [, , ]. This highlights the diverse range of chemical structures with antimicrobial properties employed in food preservation. The research indicates that benzoic acid and its salts can be used alongside sorbate salts like calcium sorbate to enhance preservative efficacy [, ].

Parabens (Methylparaben, Ethylparaben, Propylparaben, Butylparaben)

Compound Description: Parabens are a class of preservatives commonly used in cosmetics, pharmaceuticals, and some food products. They exhibit broad-spectrum antimicrobial activity against bacteria, yeasts, and molds [, ].

Relevance: Although structurally different from calcium sorbate, parabens share a functional similarity as food and pharmaceutical preservatives [, ]. Research suggests that combining parabens with sorbate salts like calcium sorbate can enhance preservative efficacy, suggesting a synergistic effect in some applications [, ].

Sodium Acetate

Compound Description: Sodium acetate is a versatile compound with applications in various industries, including food preservation [, ]. It acts as a buffering agent and can contribute to flavor enhancement [].

Relevance: While structurally distinct from calcium sorbate, sodium acetate shares its application as a food additive [, ]. This highlights the diverse functionalities of compounds employed in food preservation, ranging from antimicrobial activity to flavor enhancement and buffering capacity.

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is an organic compound primarily known for its antifungal properties []. It is often used in various industries, including food packaging, to prevent mold growth.

Relevance: While structurally different from calcium sorbate, DMF shares a functional similarity as an antifungal agent often employed in food-related applications []. This highlights the importance of antifungal compounds, whether structurally similar to calcium sorbate or not, in maintaining food quality and safety.

Ethyl p-hydroxybenzoate (EHB)

Compound Description: Ethylparaben, also known as ethyl p-hydroxybenzoate (EHB), is a commonly used preservative with broad-spectrum antimicrobial activity [].

Relevance: Although structurally different from calcium sorbate, EHB shares its use as a preservative in various applications, highlighting the importance of antimicrobial compounds in various industries [].

Propyl p-hydroxybenzoate (PHB)

Compound Description: Propylparaben, also known as propyl p-hydroxybenzoate (PHB), is a widely used preservative with broad-spectrum antimicrobial activity against bacteria, yeasts, and molds [].

Relevance: While structurally different from calcium sorbate, PHB shares a functional similarity as an antimicrobial agent, demonstrating the diversity of chemical structures employed for preservation purposes [].

Source and Classification

Calcium sorbate is derived from sorbic acid, which can be obtained from natural sources or synthesized chemically. It falls under the category of preservatives and is classified as a Generally Recognized as Safe (GRAS) substance by the Food and Drug Administration (FDA). The compound is soluble in water but is practically insoluble in ethanol, which affects its applications in various formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of calcium sorbate typically involves a neutralization reaction between calcium hydroxide and sorbic acid. The reaction can be summarized as follows:

Ca OH 2+C6H8O2C6H8O212Ca+H2O\text{Ca OH }_2+\text{C}_6\text{H}_8\text{O}_2\rightarrow \text{C}_6\text{H}_8\text{O}_2\cdot \frac{1}{2}\text{Ca}+\text{H}_2\text{O}

In practice, sorbic acid is dissolved in water, and calcium hydroxide is added gradually to maintain an optimal pH (usually between 3 to 6). The reaction temperature ranges from 20°C to 80°C, often conducted at atmospheric pressure . Excess sorbic acid may be added to ensure complete reaction with calcium hydroxide. The resulting calcium sorbate precipitates out of the solution and can be collected through filtration.

Molecular Structure Analysis

Structure and Data

Calcium sorbate has a molecular weight of approximately 152.20 g/mol. Its structural representation can be described using the following details:

  • IUPAC Name: Calcium; (2E,4E)-hexa-2,4-dienoate
  • Molecular Formula: C6H8O212Ca\text{C}_6\text{H}_8\text{O}_2\cdot \frac{1}{2}\text{Ca}
  • InChI Key: DNNXNFMUPIEWFD-STWYSWDKSA-N
  • SMILES Notation: CC=CC=CC(=O)[O-].[Ca+2]

The molecular structure features a conjugated diene system that contributes to its reactivity and preservative properties .

Chemical Reactions Analysis

Reactions and Technical Details

Calcium sorbate can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate to form various carboxylic acids.
  • Reduction: Reduction reactions can convert calcium sorbate into sorbyl alcohol using lithium aluminum hydride.
  • Substitution: The double bonds in the sorbate ion are reactive sites for electrophilic substitution reactions.

These reactions are significant for understanding how calcium sorbate interacts with other compounds in food systems and during processing .

Mechanism of Action

Process and Data

The mechanism by which calcium sorbate acts as a preservative involves its ability to disrupt cellular processes in microorganisms. It primarily inhibits the enzyme systems involved in fermentation and respiration, leading to reduced growth rates of molds and yeasts. This action helps extend the shelf life of food products without significantly altering their taste or quality. The effective concentration range for preservation purposes typically falls between 0.1% to 0.5% by weight in food products .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Calcium sorbate exhibits several notable physical and chemical properties:

  • Appearance: Fine white crystalline powder
  • Solubility: Soluble in water; practically insoluble in ethanol
  • Melting Point: Melts between 132°C to 135°C
  • pH Range: Typically maintained between 3 to 6 during synthesis
  • Purity: Assay results should range from 98% to 102% after drying

These properties are critical for its application as a food preservative, ensuring that it remains effective under various conditions without compromising food safety .

Applications

Scientific Uses

Calcium sorbate is primarily utilized in the food industry as a preservative due to its antifungal properties. Its applications include:

  • Baked Goods: Prevents mold growth in bread and pastries.
  • Dairy Products: Extends shelf life by inhibiting spoilage organisms.
  • Beverages: Maintains freshness by preventing microbial contamination.

Additionally, it finds use in cosmetic formulations and pharmaceuticals as a preservative due to its stability and effectiveness against microbial growth .

Properties

CAS Number

7492-55-9

Product Name

Calcium sorbate

IUPAC Name

calcium;(2E,4E)-hexa-2,4-dienoate

Molecular Formula

C6H8CaO2

Molecular Weight

152.20 g/mol

InChI

InChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+;

InChI Key

DNNXNFMUPIEWFD-STWYSWDKSA-N

SMILES

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2]

Solubility

SPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS

Canonical SMILES

CC=CC=CC(=O)O.[Ca]

Isomeric SMILES

C/C=C/C=C/C(=O)O.[Ca]

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